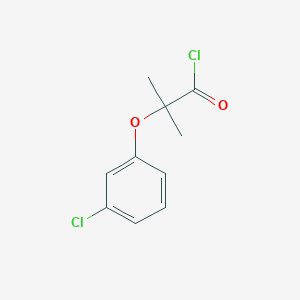

2-(3-Chlorophenoxy)-2-methylpropanoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Chlorophenoxy)-2-methylpropanoyl chloride is an organic compound with the molecular formula C10H11ClO2 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-chlorophenoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of 2-(3-Chlorophenoxy)-2-methylpropanoyl chloride typically begins with 3-chlorophenol and 2-methylpropanoic acid.

Reaction Steps:

Reaction Conditions: These reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. Continuous flow reactors and automated systems are often used to maintain precise control over reaction conditions, ensuring consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water, 2-(3-Chlorophenoxy)-2-methylpropanoyl chloride hydrolyzes to form 2-(3-chlorophenoxy)-2-methylpropanoic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are used under basic conditions.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Reduction: Lithium aluminum hydride is used in anhydrous ether solvents.

Major Products

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Hydrolysis: Yields 2-(3-chlorophenoxy)-2-methylpropanoic acid.

Reduction: Produces 2-(3-chlorophenoxy)-2-methylpropanol.

Aplicaciones Científicas De Investigación

The applications of 2-(3-Chlorophenoxy)-2-methylpropanoyl chloride in scientific research are varied, highlighting its role in medicinal chemistry, antimicrobial activity, and enzyme inhibition. This compound, with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09, serves as a precursor in synthesizing pharmaceuticals, modifying biological targets, and developing enzyme inhibitors .

Medicinal Chemistry

This compound's structure allows it to interact with various enzymes and receptors, influencing metabolic pathways and cellular responses, making it a valuable precursor for synthesizing pharmaceuticals.

Antimicrobial Activity

Related chlorinated phenoxy compounds have demonstrated antimicrobial properties. For instance, 4-chloro-3,5-dimethylphenol (PCMX) has shown effectiveness against various pathogens, suggesting that 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride may possess similar antimicrobial effects.

Enzyme Inhibition

The chlorinated phenoxy group can inhibit key enzymes involved in metabolic pathways through nucleophilic substitution reactions, making it a candidate for developing enzyme inhibitors useful in treating diseases related to enzyme dysfunction.

Inhibition of Type III Secretion System (T3SS)

Phenoxy compounds have shown inhibitory effects on T3SS-mediated virulence factor secretion in pathogenic E. coli. This suggests that 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride may also inhibit similar processes, offering insights into its potential as an antimicrobial agent.

Cytotoxicity Studies

Research indicates that at higher concentrations (e.g., >50 μM), 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride exhibits significant cytotoxicity on various cell lines, leading to cell death via apoptosis or necrosis pathways. These findings highlight the need for careful dosage considerations in potential therapeutic applications.

Degradation Studies

Investigations into the degradation of similar compounds using advanced oxidation processes have shown effective breakdown in environmental settings, indicating potential for bioremediation applications.

Safety and Toxicological Considerations

Mecanismo De Acción

The mechanism of action of 2-(3-Chlorophenoxy)-2-methylpropanoyl chloride depends on its application. In chemical reactions, it acts as an acylating agent, transferring its acyl group to nucleophiles. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Chlorophenoxy)-2-methylpropanoyl chloride: Similar structure but with the chlorine atom in the para position.

2-(3-Bromophenoxy)-2-methylpropanoyl chloride: Similar structure but with a bromine atom instead of chlorine.

2-(3-Chlorophenoxy)-2-ethylpropanoyl chloride: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-(3-Chlorophenoxy)-2-methylpropanoyl chloride is unique due to the specific positioning of the chlorine atom on the phenoxy ring and the methyl group on the propanoic acid backbone. This specific arrangement influences its reactivity and the types of derivatives that can be synthesized from it.

Actividad Biológica

2-(3-Chlorophenoxy)-2-methylpropanoyl chloride is a compound of interest in both biological and chemical research. It belongs to a class of compounds known for their diverse applications, including herbicides and pharmaceuticals. This article provides an overview of the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and safety considerations.

- Molecular Formula : C₁₀H₉ClO₂

- Molecular Weight : 196.63 g/mol

- Structure : The compound features a chlorophenoxy group attached to a methylpropanoyl chloride moiety, which contributes to its reactivity and biological activity.

The mechanism of action of this compound is primarily linked to its ability to mimic natural plant hormones, specifically auxins. When absorbed by plant tissues, it induces uncontrolled cell growth, leading to plant death. This property is exploited in agricultural applications as a herbicide. In biological systems, the acyl chloride group can react with nucleophiles, modifying proteins and other biomolecules, which may lead to various biological effects including enzyme inhibition and modulation of metabolic pathways.

Herbicidal Properties

The primary application of this compound is as a herbicide. Its structural similarity to auxins allows it to disrupt normal plant growth processes. Studies have shown that compounds in this class can effectively control the growth of various weed species by inducing abnormal cell division and growth patterns.

Antimicrobial Properties

Some studies suggest that similar chlorinated phenoxy compounds exhibit antimicrobial properties. While direct evidence for this compound's antimicrobial activity is sparse, its structural relatives have shown efficacy against various bacterial strains. This suggests potential for further investigation into its use as an antimicrobial agent.

Safety and Toxicology

The compound is classified as hazardous due to its corrosive nature. It can cause severe burns upon contact with skin or eyes and poses risks if ingested or inhaled. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and adherence to material safety data sheet (MSDS) guidelines .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Notable Biological Activity |

|---|---|---|---|

| This compound | C₁₀H₉ClO₂ | 196.63 g/mol | Herbicidal; potential anticancer activity |

| 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | C₁₀H₉Cl₂O₂ | 233.09 g/mol | Herbicidal; moderate cytotoxicity against cancer cells |

| 4-Bromo-3-chlorophenylacetic acid | C₉H₈BrClO₂ | 233.51 g/mol | Exhibits different biological activity profiles |

Case Studies

- Herbicidal Efficacy : A study evaluated the effectiveness of chlorophenoxy herbicides on common weed species, demonstrating significant growth inhibition at various concentrations.

- Cytotoxicity Assessment : In vitro assays on structurally related compounds revealed moderate cytotoxic effects against A549 lung cancer cells, suggesting potential pathways for further development in anticancer therapies.

Propiedades

IUPAC Name |

2-(3-chlorophenoxy)-2-methylpropanoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIFOAYYAGFCQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)Cl)OC1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.